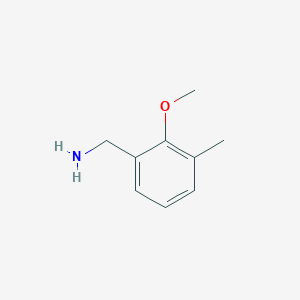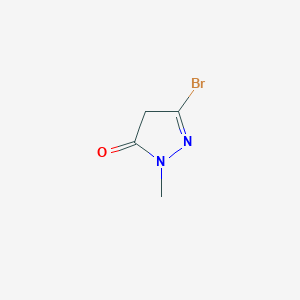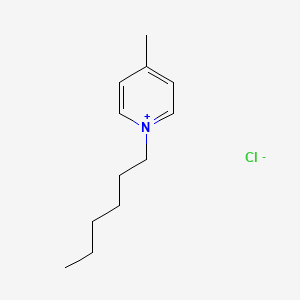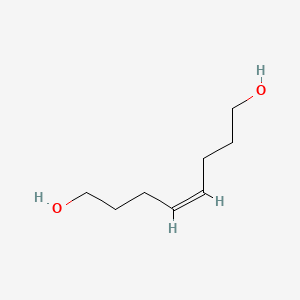
3-(4-Aminophenyl)imidazolidine-2,4-dione
Overview
Description
3-(4-Aminophenyl)imidazolidine-2,4-dione is a synthetic compound characterized by the presence of an imidazolidine ring fused with a phenyl group substituted with an amino group. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular processes, making them potential targets for cancer treatment .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to have significant biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-Aminophenyl)imidazolidine-2,4-dione are not well-studied. It is known that this compound has a role in biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, some amide derivatives of imidazolidine-2,4-diones possess antinociceptive properties in mice
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-known. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with urea under acidic conditions to form the intermediate 4-nitrophenylimidazolidine-2,4-dione. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance yield and purity. The process involves the use of optimized reaction conditions, such as controlled temperature and pressure, to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-(4-Aminophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antibacterial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)imidazolidine-2,4-dione
- 3-(4-Chlorophenyl)imidazolidine-2,4-dione
- 3-(4-Methylphenyl)imidazolidine-2,4-dione
Comparison: Compared to its analogs, 3-(4-Aminophenyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for the development of bioactive compounds .
Properties
IUPAC Name |
3-(4-aminophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBHPJKSGGQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)


![2-Benzyl-1,2-diazabicyclo[2.2.2]octane](/img/structure/B3275392.png)






